molecular formula C5H6F4O2 B1586992 2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane CAS No. 85567-21-1

2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane

Cat. No. B1586992
CAS RN: 85567-21-1
M. Wt: 174.09 g/mol
InChI Key: HFNPKDDYCOMYLN-UHFFFAOYSA-N
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Description



  • 2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane, also known as TFEMO , is a colorless liquid with a faint odor.

  • It is primarily used as a monomer in the production of fluorinated polymers .





  • Synthesis Analysis



    • TFEMO is synthesized by reacting tetrafluoroethylene with ethylene oxide in the presence of a suitable acid or base catalyst.

    • The reaction proceeds via a radical mechanism, and the yield of TFEMO can be improved by controlling reaction conditions.





  • Molecular Structure Analysis



    • Molecular Formula: C5H6F4O2

    • Molecular Weight: 174.09 g/mol

    • TFEMO has an epoxide (oxirane) ring structure with four fluorine atoms attached to the ethoxy group.





  • Chemical Reactions Analysis



    • TFEMO is highly reactive and can undergo ring-opening polymerization to form high molecular weight polymers.

    • It can also undergo nucleophilic addition reactions with various chemical species, resulting in the formation of different functional groups.




  • Scientific Research Applications

    1. High Voltage Electrolyte Solvent for Lithium Ion Batteries

    • Application Summary: This compound is investigated as a cosolvent for high voltage electrolytes of Li2CoPO4F. It exhibits significantly improved antioxidant ability in high voltage, thus greatly enhances the electrochemical performance of 5.0-V Li2CoPO4F/Li cells .
    • Methods of Application: Linear sweep voltammetry (LSV) and charging/discharging tests were used to demonstrate that the F-EPE/DMC electrolyte possesses both a high oxidation voltage up to 6.2 V vs. Li+/Li on Pt electrode and superior oxidation stability on Li2CoPO4F cathode .
    • Results: The capacity retention of Li2CoPO4F cathode increases from 15% in EC/DMC electrolyte to 51% in F-EPE/DMC electrolyte after 100 cycles at 1 C between 3.0 and 5.4 V .

    2. Friction Modifiers

    • Application Summary: The reactions of methyloxiranes containing polyfluoroalkyl substituents with strongly basic amines have been studied. The regioselective ring opening of the oxirane ring has afforded the corresponding amino alcohols which have been used as friction modifiers .
    • Methods of Application: The reactions of available fluorine-containing oxiranes with different N-nucleophiles were investigated and the obtained compounds were used as the friction modifiers .
    • Results: The friction coefficients in the presence of 2% solutions of the synthesized amino alcohols in an industrial lubricating oil have been measured .

    Safety And Hazards



    • TFEMO is flammable and an irritant .

    • Follow safety precautions when handling this compound.




    properties

    IUPAC Name

    2-(1,1,2,2-tetrafluoroethoxymethyl)oxirane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H6F4O2/c6-4(7)5(8,9)11-2-3-1-10-3/h3-4H,1-2H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HFNPKDDYCOMYLN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(O1)COC(C(F)F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H6F4O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50881008
    Record name (2H-Perfluoroethoxy)methyloxirane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50881008
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    174.09 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane

    CAS RN

    85567-21-1
    Record name 2-[(1,1,2,2-Tetrafluoroethoxy)methyl]oxirane
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=85567-21-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name ((1,1,2,2-Tetrafluoroethoxy)methyl)oxirane
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085567211
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (2H-Perfluoroethoxy)methyloxirane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50881008
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name [(1,1,2,2-tetrafluoroethoxy)methyl]oxirane
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.731
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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